molecular formula C8H7BrN4O B13914613 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B13914613
M. Wt: 255.07 g/mol
InChI Key: CAQSAAMMDCJPFA-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains bromine, cyclopropyl, and imidazo[2,1-f][1,2,4]triazin-4(1H)-one moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and xylene . The reactions typically require high temperatures and prolonged reaction times to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase and inhibits its activity, which can affect various cellular processes . The exact molecular pathways and targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-f][1,2,4]triazin-4(1H)-one derivatives, such as:

Uniqueness

7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-2-cyclopropyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C8H7BrN4O/c9-5-3-10-7-8(14)11-6(4-1-2-4)12-13(5)7/h3-4H,1-2H2,(H,11,12,14)

InChI Key

CAQSAAMMDCJPFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CN=C3C(=O)N2)Br

Origin of Product

United States

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